5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and an azetidine ring at position 3. The azetidine is further functionalized with a 4-bromobenzyl group. The oxalate salt enhances solubility and stability compared to the free base form .
Properties
IUPAC Name |
5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O.C2H2O4/c16-13-5-1-10(2-6-13)7-19-8-12(9-19)15-17-14(18-20-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBTFQUVRETLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate typically involves multiple steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a substitution reaction, often using a bromobenzyl halide and a suitable base.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, which may involve reagents such as diazomethane or cyclopropylcarbene.
Oxadiazole Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Oxalate Formation: The final step involves the formation of the oxalate salt, typically by reacting the oxadiazole compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and cyclopropyl moieties.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the azetidine and cyclopropyl groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives of the bromobenzyl group.
Scientific Research Applications
5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(1-(4-Bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences
Key Observations :
- The 4-bromobenzyl group introduces strong electron-withdrawing effects, differing from chlorine or fluorine substituents in analogs like 6k or , which may influence pharmacokinetics and metabolic stability.
- Oxalate salt improves aqueous solubility compared to hydrochloride salts (e.g., ) or free bases .
Table 2: Comparative Bioactivity Data
Key Observations :
- Cyclopropyl at position 3 could reduce steric hindrance compared to bulkier aryl groups (e.g., phenyl in ), favoring enzyme-substrate interactions.
Q & A
Basic: What are the foundational synthetic routes for preparing 5-(1-(4-bromobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate?
Answer:
The synthesis typically involves multi-step protocols:
Oxadiazole Ring Formation : Condensation of a cyclopropanecarboxylic acid derivative with a hydrazide precursor in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. This method is widely used for 1,2,4-oxadiazole scaffolds .
Azetidine Functionalization : The azetidine ring is introduced via nucleophilic substitution or reductive amination. For example, reacting 3-azetidinone with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the 4-bromobenzyl-substituted azetidine intermediate .
Oxalate Salt Formation : The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to form the oxalate salt, improving solubility for biological assays .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
Answer:
Contradictions between solution-state NMR and solid-state X-ray data may arise due to:
- Conformational Flexibility : Solution NMR captures dynamic equilibria, while X-ray provides a static snapshot. Use variable-temperature NMR to assess rotational barriers of the azetidine or oxadiazole rings .
- Counterion Effects : The oxalate counterion can influence hydrogen bonding in the solid state. Compare DFT-optimized gas-phase structures (e.g., using Gaussian) with X-ray data to identify intermolecular interactions .
- Multi-Technique Validation : Pair NMR with LC-MS for purity analysis and IR spectroscopy to confirm functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Quantify purity (>95%) and detect hydrolytic degradation products (e.g., under acidic/basic conditions) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; the oxalate salt may decompose at temperatures >200°C .
- Solubility Profiling : Measure solubility in DMSO, water, and ethanol. The oxalate salt typically shows higher aqueous solubility than the free base .
Advanced: How can computational methods (e.g., DFT) guide the optimization of this compound’s bioactivity?
Answer:
- Binding Affinity Prediction : Use molecular docking (AutoDock Vina) to model interactions with targets like bacterial enoyl-ACP reductase (for antimicrobial activity) .
- SAR Analysis : Compare frontier molecular orbitals (HOMO/LUMO) of analogs to correlate electronic effects (e.g., bromine’s electron-withdrawing nature) with activity .
- Solvent Effects : Perform MD simulations in explicit water to predict aggregation tendencies that may reduce bioavailability .
Basic: What are the documented biological activities of this compound, and what assays validate them?
Answer:
- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 4-bromobenzyl group enhances membrane penetration .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., HeLa). The oxadiazole moiety may induce apoptosis via caspase-3 activation .
- Oxidative Stability : Assessed via DPPH radical scavenging assays; the cyclopropyl group may stabilize free radicals .
Advanced: How can synthetic byproducts or isomerization during storage be mitigated?
Answer:
- Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., hydrolyzed oxadiazole forming diamides). Optimize reaction time/temperature to minimize side reactions .
- Isomerization Control : The azetidine ring’s stereochemistry can epimerize under acidic conditions. Store the compound at -20°C in anhydrous DMSO or lyophilized form .
- Stabilizing Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated degradation .
Basic: What structural analogs of this compound have been studied, and how do substitutions affect activity?
Answer:
- 4-Fluorobenzyl Analogs : Show reduced antimicrobial activity compared to 4-bromobenzyl due to lower lipophilicity .
- Cyclopropyl vs. Phenyl Substituents : Cyclopropyl enhances metabolic stability by resisting cytochrome P450 oxidation compared to phenyl .
- Oxalate vs. Hydrochloride Salts : Oxalate improves aqueous solubility but may reduce cell permeability in nonpolar environments .
Advanced: What strategies address low yield in the final coupling step of the synthesis?
Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings to improve azetidine-benzyl linkage efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing side product formation .
- Solvent Optimization : Use DMF or THF with 4Å molecular sieves to scavenge water and prevent hydrolysis of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
